Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate
Description
Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (abbreviated here as EBTPC for clarity in discussion) is a brominated heterocyclic compound featuring a fused thienopyridine core. Its structure includes a 3-amino group, a 5-bromo substituent, and an ethoxycarbonyl moiety at position 2. This compound has garnered attention in medicinal chemistry and materials science due to its versatility as a synthon for polyheterocyclic systems. For example, EBTPC serves as a precursor in synthesizing apoptosis-inducing kinase inhibitors, as demonstrated in a study where it was converted into a bioactive derivative with 100% crude yield . Its bromine atom enhances reactivity in cross-coupling reactions, while the amino and ester groups enable further functionalization, such as cyclization or amidation.
Properties
IUPAC Name |
ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-15-10(14)8-7(12)6-3-5(11)4-13-9(6)16-8/h3-4H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFUKMQZOCHIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199578 | |
| Record name | Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-31-9 | |
| Record name | Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate typically involves the following steps:
Bromination: The starting material, thieno[2,3-B]pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of industrial-grade solvents and reagents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or sulfoxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium thiolate, ammonia, or alkoxides are used under basic or neutral conditions.
Major Products:
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted thieno[2,3-B]pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate
- Molecular Formula: C10H9BrN2O2S
- Molecular Weight: 301.16 g/mol
- CAS Number: 1234616-31-9
The compound features a thieno[2,3-B]pyridine core, which is significant for its reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in chemical reactions.
Medicinal Chemistry Applications
This compound serves as a crucial scaffold in the development of various pharmacologically active compounds:
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug development targeting diseases where enzyme modulation is beneficial.
- Receptor Modulation: It has shown potential in modulating receptor activity, which is essential for designing drugs that interact with neurotransmitter systems or other signaling pathways.
Case Study: Enzyme Inhibitors
Research indicates that derivatives of this compound can act as potent inhibitors of certain kinases involved in cancer progression. This suggests that modifications to the thieno[2,3-B]pyridine core can lead to new anticancer agents.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules:
- Heterocyclic Synthesis: The compound facilitates the creation of various heterocycles through substitution reactions, enabling the synthesis of compounds with diverse biological activities.
- Pharmaceutical Intermediates: It acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Industrial Applications
Beyond medicinal chemistry, this compound finds applications in industrial settings:
- Agrochemicals: this compound is used in developing agrochemicals that enhance crop yields and pest resistance.
- Dyes and Pigments: Its chemical properties allow it to be incorporated into dyes and pigments used in textiles and coatings.
Comparison with Related Compounds
| Compound Name | Structure | Key Application |
|---|---|---|
| Ethyl 3-amino-5-chlorothieno[2,3-B]pyridine-2-carboxylate | Chloro | Anticancer agents |
| Ethyl 3-amino-5-fluorothieno[2,3-B]pyridine-2-carboxylate | Fluoro | Antiviral properties |
| Ethyl 3-amino-5-iodothieno[2,3-B]pyridine-2-carboxylate | Iodo | Radioactive tracers |
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
EBTPC belongs to the thieno[2,3-b]pyridine family, which includes derivatives with varying substituents affecting physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of EBTPC and Related Compounds
Physicochemical Properties
- Solubility: EBTPC’s bromine and ester groups confer moderate polarity, making it soluble in dichloromethane and ethanol (as seen in purification steps in ). In contrast, the carbamothioyl derivative exhibits lower solubility due to the bulky carbamothioyl group, necessitating specialized eluents (e.g., CH₂Cl₂/EtOH mixtures).
- Thermal Stability : The N-methylated carbamoyl derivative in shows exceptional thermal stability (mp >300°C), whereas EBTPC’s melting point is unreported but likely lower due to less rigid substituents.
Biological Activity
Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H9BrN2O2S
- Molecular Weight : 301.1608 g/mol
- CAS Number : 1234616-31-9
- Purity : 98% .
Synthesis and Derivatives
The compound is synthesized through a series of chemical reactions that involve the modification of thieno[2,3-b]pyridine derivatives. The synthesis routes often include methods like Suzuki-Miyaura cross-coupling and other coupling reactions to introduce various functional groups that enhance biological activity .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Notably, research has shown that derivatives of thieno[2,3-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines.
- Cell Lines Tested :
- MDA-MB-231 (triple-negative breast cancer)
- MDA-MB-468 (triple-negative breast cancer)
- MCF-12A (non-tumorigenic mammary epithelial cells)
In vitro assays demonstrated that this compound inhibited cell growth in both MDA-MB-231 and MDA-MB-468 cells with minimal effects on MCF-12A cells, indicating a degree of selectivity towards cancerous cells .
The mechanism by which this compound exerts its effects appears to involve modulation of the cell cycle. Specifically, studies indicated that treatment with the compound increased the G0/G1 phase population while decreasing the S phase population in treated cells compared to controls. This suggests that the compound may inhibit cell proliferation by interfering with cell cycle progression rather than inducing apoptosis .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the selectivity of this compound towards cancer cells versus normal cells. The results showed that while the compound effectively reduced viable cell numbers in cancer cell lines, it exhibited significantly less toxicity towards normal human lymphocytes .
Table 1: Summary of Biological Activity Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine atom at position 5 undergoes Pd-catalyzed cross-coupling reactions, enabling structural diversification:
-
Sonogashira couplings with arylacetylenes (e.g., p-methoxyphenylacetylene) produce alkynyl derivatives showing potent growth inhibition in tumor cell lines (GI₅₀ = 0.32–1.84 µM) .
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Suzuki reactions with electron-donating substituents (e.g., p-OMe, p-Me) achieve higher yields compared to electron-withdrawing groups .
Amino Group Reactivity
The 3-amino group participates in:
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Acylation : Forms amides under mild conditions (e.g., acetic anhydride, pyridine) for prodrug development.
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Oxidative Dimerization : Treatment with NaOCl in aqueous ethanol yields polyheterocyclic ensembles via regio- and stereoselective pathways (28–29% yield) .
Ester Hydrolysis
The ethyl ester undergoes saponification to carboxylic acid (KOH, EtOH/H₂O), which is further converted to carboxamides via coupling with amines (EDC/HOBt) .
Comparative Reaction Outcomes
Key findings from diverse studies:
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
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Alkynyl-Phenyl Analogs : Induce apoptosis in NCI-H460 cells (e.g., ortho-aminophenyl derivative: 42% apoptosis at 1 µM) .
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Oxidized Dimers : Show inhibitory potential against acetylcholinesterase (in silico studies) .
Synthetic Challenges and Optimizations
-
Amino Group Stability : Requires protection (e.g., Boc) during halogenation or harsh coupling conditions .
-
Regioselectivity : Bromine at position 5 directs cross-coupling reactions, while the amino group influences electronic and steric profiles .
This compound’s versatility in cross-coupling and functionalization reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies on its mechanistic pathways and in vivo efficacy are warranted.
Q & A
What are the established synthetic methodologies for Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, and how are intermediates validated?
Basic Research Focus
The compound is typically synthesized via multi-step routes involving cyclization and functionalization. For example, in one protocol, this compound (19b) is used as a precursor for further derivatization through hydrolysis or coupling reactions . Key intermediates are characterized using 1H/13C NMR to confirm regiochemistry and HRMS to verify molecular weights. For example, derivatives like Ethyl 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate (12a) are purified via flash chromatography (DCM/MeOH 99:1) and analyzed via IR spectroscopy to confirm functional groups (e.g., NH2 at 3487–3354 cm⁻¹ and C=O at 1660 cm⁻¹) .
How can reaction conditions be optimized to enhance yields of brominated thienopyridine derivatives while suppressing side reactions?
Advanced Research Focus
Yield optimization requires careful control of stoichiometry, temperature, and catalysts. For instance, derivatives of this compound are synthesized via nucleophilic substitution or cross-coupling reactions. In one study, two synthetic methods (A and B) for 12a resulted in 90% and 76% yields, respectively, highlighting the impact of reagent choice and reaction time . Side products, such as keto-enol tautomers (e.g., 14d in ), may form under acidic or basic conditions; these can be minimized by adjusting pH and using inert atmospheres .
What advanced spectroscopic and computational tools are critical for resolving structural ambiguities in thienopyridine-based compounds?
Advanced Research Focus
Beyond standard NMR/IR, X-ray crystallography (using SHELX or ORTEP ) is essential for confirming molecular geometry and hydrogen-bonding networks. For example, tautomeric forms of 5-chlorothieno[2,3-b]pyridin-3(2H)-one (14d) were identified via crystallographic data, revealing coexisting keto and enol isomers . DFT calculations can further predict electronic properties and reactive sites, aiding in rational design.
How should researchers address discrepancies in spectroscopic data during derivative synthesis?
Advanced Research Focus
Contradictions in NMR or mass spectra often arise from impurities, tautomerism, or regioisomeric byproducts. For instance, enol-keto tautomerism in 14d may split NMR signals, requiring 2D NMR (e.g., COSY, HSQC) for resolution. HRMS can distinguish between isobaric species, while HPLC-MS helps quantify purity. Cross-referencing with literature (e.g., CAS-registered analogs in ) ensures consistency in assignments .
What strategies are employed to functionalize the 5-bromo position for targeted biological activity studies?
Advanced Research Focus
The 5-bromo substituent serves as a handle for Suzuki-Miyaura or Ullmann coupling to introduce aryl/heteroaryl groups. For example, in , the bromine in 19b is replaced via palladium-catalyzed cross-coupling to generate kinase inhibitors . Reaction monitoring via TLC and LC-MS ensures completion, while microwave-assisted synthesis can accelerate sluggish reactions.
How do researchers validate the purity and stability of this compound under storage conditions?
Basic Research Focus
Purity is assessed via HPLC (e.g., >98% purity criteria in ) and melting point analysis (e.g., 218–222°C for 12a ). Stability studies under varying temperatures and humidity levels (e.g., 4°C vs. room temperature) are conducted using accelerated degradation tests. Spectral consistency over time (via periodic NMR/IR) confirms chemical integrity.
What role does the ethyl ester group play in modulating the compound’s reactivity and solubility?
Advanced Research Focus
The ethyl ester enhances solubility in organic solvents (e.g., DCM, THF) during synthesis while acting as a protecting group for the carboxylic acid. Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts it to a free acid for further functionalization . Computational studies (e.g., logP calculations) predict bioavailability, guiding derivatization for drug discovery .
How can researchers leverage structural analogs to infer the bioactivity of this compound?
Advanced Research Focus
Comparative analysis with analogs like 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate () or chlorinated derivatives ( ) identifies structure-activity relationships (SAR). For instance, bromine’s electron-withdrawing effects may enhance binding to kinase active sites, as seen in kinase inhibitor scaffolds .
What are the challenges in scaling up synthesis without compromising purity?
Advanced Research Focus
Scale-up risks include exothermic reactions and purification bottlenecks. Continuous flow systems improve heat dissipation, while automated flash chromatography (e.g., Biotage®) enhances reproducibility. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time .
How do crystallographic tools like SHELX and ORTEP aid in resolving polymorphism or twinning issues?
Advanced Research Focus
SHELXL refines high-resolution crystallographic data to detect twinning (e.g., in macromolecular applications) , while ORTEP-III visualizes thermal ellipsoids to assess disorder. For example, twinning in thienopyridine derivatives is resolved using the HKL-3000 suite integrated with SHELXD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
